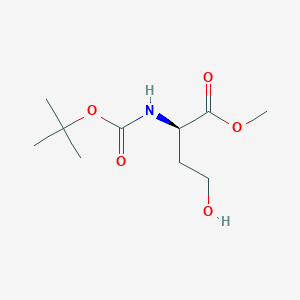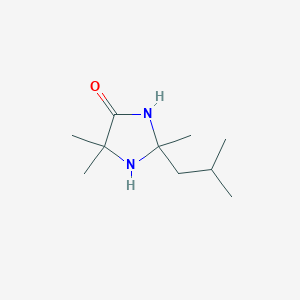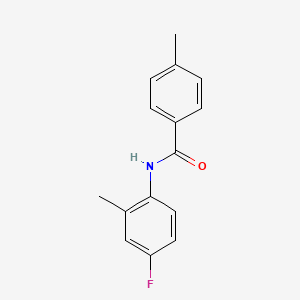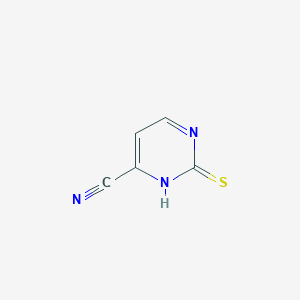
2-Mercaptopyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptopyrimidine-4-carbonitrile: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It is a derivative of pyrimidine, characterized by the presence of a mercapto group (-SH) at the second position and a cyano group (-CN) at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptopyrimidine-4-carbonitrile typically involves the condensation of suitable precursors under specific reaction conditions. One common method involves the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with an appropriate α,β-unsaturated ketone in glacial acetic acid . Another approach includes the use of 4,6-diamino-2-mercaptopyrimidine as a chelating agent for the preparation of metal-organic frameworks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Mercaptopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion to amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Mercaptopyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the preparation of catalysts and other functional materials.
Wirkmechanismus
The mechanism of action of 2-Mercaptopyrimidine-4-carbonitrile involves its interaction with molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Mercaptopyridine-3-carbonitrile
- 2-Mercaptopyridine-5-carbonitrile
- 4,6-Diamino-2-mercaptopyrimidine
Uniqueness
2-Mercaptopyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1330755-49-1 |
|---|---|
Molekularformel |
C5H3N3S |
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
2-sulfanylidene-1H-pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C5H3N3S/c6-3-4-1-2-7-5(9)8-4/h1-2H,(H,7,8,9) |
InChI-Schlüssel |
SKEOFJGCGAOJAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)N=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
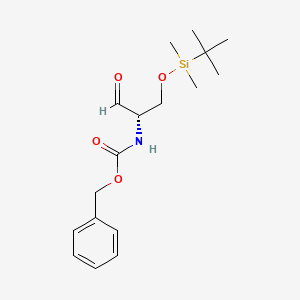
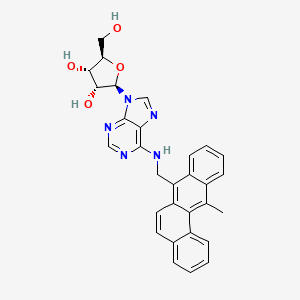
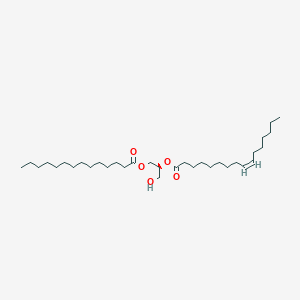
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)

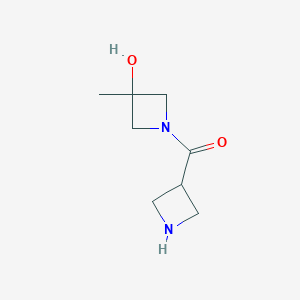

![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
